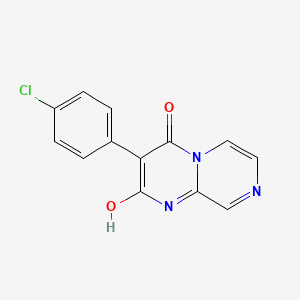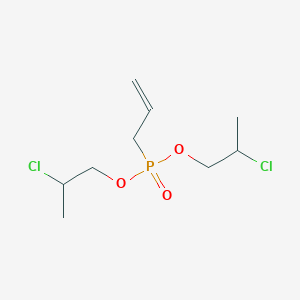
Bis(2-chloropropyl) prop-2-en-1-ylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-chloropropyl) prop-2-en-1-ylphosphonate is an organophosphorus compound known for its diverse applications in various fields It is characterized by the presence of two 2-chloropropyl groups and a prop-2-en-1-yl group attached to a phosphonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloropropyl) prop-2-en-1-ylphosphonate typically involves the reaction of 2-chloropropanol with phosphorus oxychloride, followed by the addition of allyl alcohol. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures that the compound meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-chloropropyl) prop-2-en-1-ylphosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates. These products have significant applications in different fields, including agriculture and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Bis(2-chloropropyl) prop-2-en-1-ylphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Bis(2-chloropropyl) prop-2-en-1-ylphosphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with DNA synthesis and protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-chloropropyl) phosphate: Another organophosphorus compound with similar applications in flame retardants and plasticizers.
Bis(2-chloropropyl) phosphate: A related compound with similar chemical properties and uses.
Uniqueness
Bis(2-chloropropyl) prop-2-en-1-ylphosphonate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of 2-chloropropyl and prop-2-en-1-yl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
10604-07-6 |
|---|---|
Molekularformel |
C9H17Cl2O3P |
Molekulargewicht |
275.11 g/mol |
IUPAC-Name |
2-chloro-1-[2-chloropropoxy(prop-2-enyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C9H17Cl2O3P/c1-4-5-15(12,13-6-8(2)10)14-7-9(3)11/h4,8-9H,1,5-7H2,2-3H3 |
InChI-Schlüssel |
RRNZYARSBZBKCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COP(=O)(CC=C)OCC(C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



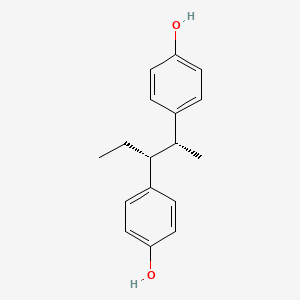


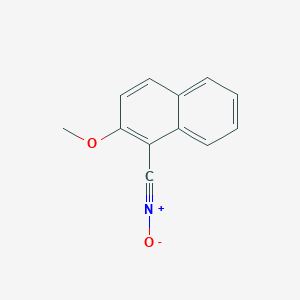

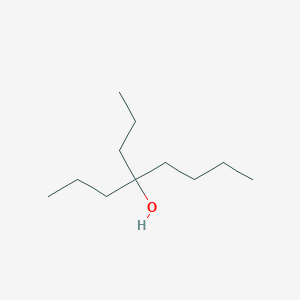
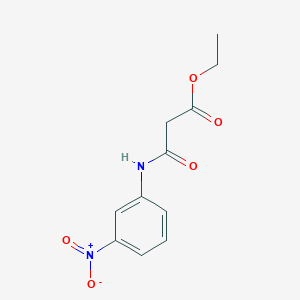
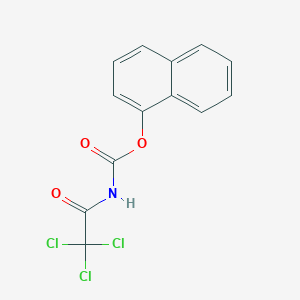
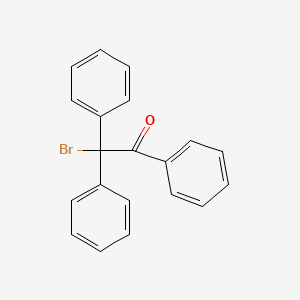
silane](/img/structure/B14712674.png)

![N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide](/img/structure/B14712695.png)
